molecular formula C14H22N4O2S B6557130 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide CAS No. 1040668-81-2

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide

Cat. No.: B6557130
CAS No.: 1040668-81-2
M. Wt: 310.42 g/mol
InChI Key: KCVVGRSGIWVQDX-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2-[(cyclohexylcarbamoyl)amino]acetic acid . This parent compound has a molecular weight of 200.24 and is a solid at room temperature .


Physical and Chemical Properties Analysis

The parent compound, 2-[(cyclohexylcarbamoyl)amino]acetic acid, is a solid at room temperature with a melting point of 162-163°C . It’s reasonable to expect that your compound would have similar physical properties.

Future Directions

Given the lack of specific information on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential applications in various fields could be explored .

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-15-12(19)8-7-11-9-21-14(17-11)18-13(20)16-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,15,19)(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVVGRSGIWVQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CSC(=N1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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